N,2,5-trimethyl-N-phenylbenzamide
Description
N,2,5-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a phenyl group substituted with methyl groups at the 2- and 5-positions of the benzene ring, along with an N-methyl group on the benzamide moiety. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis, with substituent patterns critically influencing their behavior .
Properties
IUPAC Name |
N,2,5-trimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-9-10-13(2)15(11-12)16(18)17(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHUHVUDUFOHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Similarity scores (0.96–1.00) are based on structural alignment with reference compounds .
Key Observations:
Substituent Position and Symmetry: The 2,5-dimethylphenyl group in this compound confers para-substitution symmetry, analogous to 2-Amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0, similarity 1.00) . Symmetric substitution often enhances crystallinity and thermal stability. In contrast, 2-Amino-N-(2,6-dimethylphenyl)benzamide (similarity 0.96) exhibits ortho-substitution, which increases steric hindrance and reduces reactivity .
Functional Group Impact: Amino vs. In contrast, methyl groups in this compound increase lipophilicity, favoring applications in hydrophobic environments . N,O-Bidentate Directing Groups: The hydroxy-diMe-ethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, making it suitable for catalytic applications—a feature absent in this compound .
Electronic Effects :
- Methyl groups are electron-donating, activating the benzene ring toward electrophilic substitution. This contrasts with trifluoromethyl-substituted benzamides (e.g., in ), where electron-withdrawing groups stabilize intermediates in coupling reactions .
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